Product packaging for PPACK Dihydrochloride(Cat. No.:CAS No. 142036-63-3)

PPACK Dihydrochloride

货号: B1139111
CAS 编号: 142036-63-3
分子量: 523.88
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Significance as a Biochemical Research Tool

PPACK dihydrochloride (B599025), chemically known as D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride, is a potent and irreversible inhibitor of thrombin, a key serine protease. apexbt.comontosight.aiglpbio.com Its significance as a biochemical research tool stems from its high selectivity, allowing researchers to specifically target and study the functions of thrombin and related enzymes in various physiological and pathological processes. apexbt.comontosight.ai It is widely utilized in laboratory settings to investigate the intricacies of the coagulation cascade, platelet activation, and fibrinolysis. smolecule.com The ability of PPACK dihydrochloride to form a stable, covalent bond with the active site of thrombin makes it an ideal instrument for elucidating the enzyme's role in both normal hemostasis and thrombotic disorders. apexbt.comsmolecule.com

Historical Context of its Development and Initial Characterization

The development of this compound emerged from the broader effort to design specific inhibitors for serine proteases, a class of enzymes crucial in numerous biological functions. Its synthesis involves standard peptide synthesis techniques, starting with the creation of the D-Phenylalanyl-L-prolyl-L-arginine peptide backbone. smolecule.com Key to its inhibitory function is the chloromethyl ketone group, a reactive moiety that targets the active site of serine proteases. ontosight.ai

Initial characterization studies in the late 20th century established PPACK as a highly potent and selective inhibitor of thrombin. merckmillipore.com Research published in 1981 and 1982 highlighted its stoichiometric reaction with thrombin and its potential applications. merckmillipore.comsigmaaldrich.com Subsequent studies further detailed its mechanism of action, confirming its irreversible binding and providing a foundation for its use in a wide array of research applications. apexbt.comcaymanchem.com A notable study in 1995 evaluated D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) as a potential alternative anticoagulant to lithium heparin for blood gas and electrolyte analyses, underscoring its practical utility in clinical laboratory settings. nih.gov

Overview of its Role in Serine Protease Research

This compound's primary role in serine protease research is centered on its potent and selective inhibition of thrombin. apexbt.comontosight.aiglpbio.com Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, and they are integral to processes like blood coagulation, digestion, and immunity. mdpi.commdpi.com Thrombin, a central enzyme in the coagulation cascade, is responsible for converting fibrinogen to fibrin, leading to the formation of a blood clot. mdpi.com

By irreversibly inhibiting thrombin, this compound allows researchers to dissect the specific contributions of this enzyme to the coagulation process. apexbt.comsmolecule.com It is also used to study other serine proteases, such as tissue plasminogen activator (tPA), Factor VIIa, and Factor XIa, although its affinity for these enzymes is lower than for thrombin. merckmillipore.comsigmaaldrich.com This broader inhibitory profile allows for the investigation of the interconnectedness of various proteolytic pathways. smolecule.com

The interaction between this compound and thrombin is a classic example of mechanism-based inhibition. The chloromethyl ketone group on PPACK covalently modifies a critical serine residue in the active site of thrombin, forming a stable complex and rendering the enzyme inactive. apexbt.comontosight.ai This precise mechanism has been extensively studied and serves as a model for understanding enzyme-inhibitor interactions.

Scope and Focus of Current Academic Research on this compound

Current academic research continues to leverage this compound as a fundamental tool. Investigations are ongoing to explore its potential in modulating inflammatory diseases and cancers where serine proteases are implicated. ontosight.ai Researchers are also utilizing PPACK in the development and characterization of novel anticoagulant therapies. smolecule.comnih.gov

Furthermore, this compound is employed in structural biology studies to understand the conformational changes that occur upon inhibitor binding to thrombin and other serine proteases. nih.govscbt.com These studies provide valuable insights into the molecular basis of enzyme specificity and inhibition, which can guide the design of new and more targeted therapeutic agents. The compound is also used in studies of protein-protein interactions and the development of diagnostic tools. scbt.com Recent research has also explored its use in molecular modeling and the humanization of coagulation factors. nih.gov

属性

CAS 编号

142036-63-3

分子式

C21H31ClN6O3.2HCl

分子量

523.88

SMILES

C1CC(N(C1)C(CCCN=C(N)N)C(=O)CCl)C(=O)NC(=O)C(CC2=CC=CC=C2)N

产品来源

United States

Molecular Mechanism of Action of Ppack Dihydrochloride

Thrombin Binding and Inhibition Kinetics

PPACK Dihydrochloride (B599025) is recognized as a potent, selective, and irreversible inhibitor of thrombin. apexbt.comglpbio.comglpbio.cnmedchemexpress.com Its mechanism is characterized by a rapid binding rate followed by the formation of a stable, irreversible complex. scbt.com The kinetic profile indicates a fast association and a prolonged dissociation phase, which underscores its efficacy in disrupting thrombin's enzymatic functions. scbt.com

While PPACK Dihydrochloride is an extremely potent and selective inhibitor of thrombin, it also demonstrates inhibitory activity against other related serine proteases. apexbt.comsigmaaldrich.com Research has confirmed its ability to inhibit tissue plasminogen activator (rt-PA), Factor VIIa, and Factor XIa. sigmaaldrich.comsmolecule.commerckmillipore.comsigmaaldrich.com This broader inhibitory profile highlights its utility as a specific probe for active serine proteases in various biochemical analyses. merckmillipore.comsigmaaldrich.com Despite this, its primary and most potent activity is directed against thrombin. apexbt.comglpbio.cnmedchemexpress.com Studies using chromogenic substrates have also shown that high concentrations of PPACK can inhibit plasmin activity. nih.gov

The inhibitory action of this compound is achieved through its direct interaction with the active site of thrombin. scbt.comsmolecule.com Thrombin, a serine protease, possesses a catalytic triad (B1167595) of amino acid residues (Ser195, His57, and Asp102) in its active center. glpbio.com PPACK functions as an irreversible inhibitor by forming a covalent bond with the active site Ser195. apexbt.comglpbio.comglpbio.cn

The interaction proceeds via a nucleophilic attack from the serine residue on the chloromethyl ketone moiety of PPACK. smolecule.com This leads to the formation of a stable, covalent tetrahedral acyl intermediate. smolecule.comnih.gov A key feature of this interaction is the subsequent cross-linking with the His57 residue at the active site, resulting in a highly stable PPACK-thrombin complex. apexbt.comglpbio.comglpbio.cn This covalent modification effectively and irreversibly inactivates the enzyme. smolecule.comnih.gov PPACK binds to thrombin in a 1:1 stoichiometry. sigmaaldrich.comsmolecule.com

The potency of this compound as a thrombin inhibitor has been quantified through various kinetic parameters. It is a highly effective inhibitor of human α-thrombin, with reported inhibition constant (Ki) values as low as 0.24 nM. apexbt.comglpbio.comglpbio.cnsmolecule.comglpbio.com The second-order rate constant for inhibition (often expressed as kobs/[I] or k₂/Kᵢ) further illustrates its efficiency.

ParameterValueEnzymeReference
Inhibition Constant (Ki)0.24 nMHuman α-Thrombin apexbt.comglpbio.comglpbio.cnsmolecule.comglpbio.com
Second-Order Rate Constant (kobs/[I])107 M-1s-1Thrombin sigmaaldrich.com
Second-Order Rate Constant (k₂/Kᵢ)3.65 x 108 M-1min-1Thrombin nih.gov
Target IC50 (Biotinylated PPACK)110 nMThrombin merckmillipore.com

Conformational Changes Induced by this compound Binding to Thrombin

This structural alteration leads to enhanced stability of the enzyme. Thermal stability assays show a significant increase in the unfolding temperature for the PPACK-bound thrombin (74°C) compared to the free enzyme (58°C). plos.org This increased stability is attributed to changes in protein conformation and dynamics rather than just the covalent linkage itself. plos.org Molecular dynamics simulations show that loops surrounding the active site, such as the 142–153, 184–190, and 217–225 loops, become less flexible and more rigid upon PPACK binding. nih.gov This rigidification is also observed in the autolysis loop. nih.gov

Influence on Thrombin's Exosites and Allosteric Modulation

Thrombin possesses two key electropositive regions, anion-binding exosites 1 and 2, which are distinct from the active site and crucial for binding substrates like fibrinogen and thrombomodulin. nih.gov These exosites are allosterically linked to the active site. nih.gov

Inhibition of the active site by small molecules like PPACK has been shown to allosterically influence exosite-mediated functions. Studies have demonstrated that the binding of PPACK to the active site strongly attenuates the binding of thrombin to the surface of platelets. thieme-connect.com This suggests that blocking the active site can induce conformational changes that are transmitted to the exosites, thereby affecting their ability to bind to substrates. thieme-connect.com The rigidification of certain structural loops upon PPACK binding is a similar effect to that seen when ligands bind to exosite I, indicating a structural and functional crosstalk between these distinct sites. nih.gov This allosteric modulation, where binding at the active site influences the conformation and function of the exosites, represents a critical aspect of thrombin regulation. nih.gov

Research Applications of Ppack Dihydrochloride in Experimental Systems

Applications in Coagulation and Hemostasis Research Models

PPACK Dihydrochloride (B599025) is an invaluable tool in hematology research, enabling detailed examination of the coagulation cascade and the mechanisms of blood clot formation and stability.

PPACK Dihydrochloride is instrumental in studying the thrombin-mediated aspects of platelet activation and aggregation. Research has demonstrated that PPACK-treated thrombin (PPACK-thrombin) effectively inhibits platelet aggregation and secretion induced by active α-thrombin. nih.gov This inhibition is specific to thrombin-induced pathways, as PPACK shows no inhibitory effect on platelet aggregation initiated by other agonists such as ADP, collagen, epinephrine, or ristocetin. nih.gov Studies have shown that PPACK can dose-dependently inhibit the accumulation of platelets induced by thrombin. apexbt.com In experimental clot formation, the use of PPACK has been observed to result in loosely associated platelets, in contrast to the dense packing seen in control clots. nih.gov

A key finding from these studies is the determination of the concentration of PPACK-thrombin required to inhibit platelet aggregation by 50% (IC50), which was found to be 110 nmol/L when using minimal concentrations of α-thrombin to elicit a full response. nih.gov

Table 1: Inhibition of Thrombin-Induced Platelet Aggregation by PPACK-Thrombin

Parameter Value Agonist Source(s)

The formation of a stable fibrin network is a critical step in coagulation, a process heavily dependent on the enzymatic activity of thrombin which converts fibrinogen to fibrin. reactome.org By inhibiting thrombin, this compound allows researchers to modulate and study the characteristics of fibrin clot structure. In experimental models using PPACK-conjugated nanoparticles, the resulting clots displayed a significantly altered microstructure. nih.gov Microscopic examination revealed that clots formed in the presence of PPACK nanoparticles were dominated by a fibrin gel with only sparse, scattered clusters of platelets. nih.gov This contrasts sharply with control clots where platelet staining was denser and more interconnected. nih.gov

Quantitative analysis of clot composition highlighted this difference, showing a dramatic reduction in the area occupied by platelets within the clot structure under the influence of PPACK. nih.gov

Table 2: Effect of PPACK Nanoparticle Treatment on Clot Composition

Treatment Group Platelet Area in Clot Source(s)
PPACK-Treated 1.66% nih.gov

The high affinity and rapid rate of inhibition make PPACK an ideal compound for stopping the thrombin generation process at specific time points in an assay, allowing for detailed kinetic analysis. Its well-defined inhibitory constants are essential for calibrating and validating experimental models focused on thrombin activity. apexbt.comsigmaaldrich.com

Table 3: Inhibitory Constants of PPACK against Human α-Thrombin

Constant Value Source(s)
Kᵢ 0.24 nM apexbt.com

Beyond its role in fibrinolysis, the protease plasmin can directly affect the integrity of the vascular endothelium. nih.gov Research has shown that plasmin activity can significantly increase the permeability of endothelial cell monolayers. nih.gov PPACK, as an inhibitor of plasmin, has been used to investigate and counteract these effects. nih.gov

In studies using bovine aortic endothelial cells, treatment with plasminogen and a plasminogen activator led to a significant increase in permeability to albumin. nih.gov Co-incubation with PPACK was shown to attenuate these deleterious functional and morphological changes. nih.gov Specifically, PPACK was able to significantly reduce the plasmin-induced increase in endothelial permeability, demonstrating its protective effect on endothelial barrier function in this experimental context. nih.gov

Table 4: Attenuation of Plasmin-Induced Endothelial Permeability by PPACK

Parameter Value Source(s)

This compound in Cellular and Molecular Biology Research

The applications of this compound extend to cellular and molecular biology, particularly in dissecting the signaling pathways initiated by proteases like thrombin.

Thrombin exerts many of its cellular effects by cleaving and activating a class of G-protein coupled receptors known as protease-activated receptors (PARs), with PAR1 being a primary target. nih.govnih.govnih.gov This activation initiates signaling cascades that regulate numerous cellular responses, including inflammation and coagulation. nih.gov By irreversibly inhibiting thrombin, this compound allows researchers to block these activation events and study their downstream consequences.

In studies involving atherosclerotic models, PPACK-conjugated nanoparticles were used to inhibit thrombin's inflammatory effects. nih.gov This treatment successfully prevented PAR-1 activation and the subsequent downstream signaling, including the activation of the transcription factor NF-κB, a key regulator of inflammation. nih.gov Aortic plaques from mice treated with PPACK nanoparticles showed significantly decreased levels of activated (phosphorylated) NF-κB p65 in the endothelium compared to control groups. nih.gov This demonstrates the utility of PPACK in studying the specific contribution of thrombin to PAR-mediated inflammatory signaling in vascular disease models. nih.gov

Table 5: Effect of PPACK Nanoparticle Treatment on Endothelial NF-κB Activation

Treatment Group Endothelial Phosphorylated p65 Source(s)
PPACK-NP 11.49% nih.gov
Saline (Control) 33.11% nih.gov

Effects on Cell Function (e.g., Endothelial Cells, Fibroblasts) in Culture Models

In cell culture models, this compound is instrumental in elucidating the cellular functions of thrombin beyond coagulation. Its high specificity and irreversible inhibition allow researchers to isolate and study thrombin's effects on various cell types.

Endothelial Cells: Studies utilizing human aortic endothelial cells (HAECs) have demonstrated that thrombin plays a significant role in inflammatory and procoagulant responses. The effects of thrombin on these cells are primarily mediated through the cleavage of the Protease-Activated Receptor-1 (PAR-1). nih.gov In culture, the addition of thrombin leads to a significant decrease in the expression of intact PAR-1 receptors on the HAEC surface. Treatment with PPACK, particularly when delivered via nanoparticles (PPACK-NP), completely prevents this thrombin-induced cleavage of PAR-1. nih.gov

Furthermore, PPACK has been shown to block the downstream signaling effects of PAR-1 activation. For instance, thrombin stimulation increases the expression of tissue factor (TF), a key initiator of the coagulation cascade, on the surface of HAECs. The use of PPACK-NPs prevents this thrombin-induced TF expression, maintaining levels at a baseline state. nih.gov These findings in cultured endothelial cells are crucial for understanding how thrombin contributes to vascular inflammation and thrombosis at the cellular level, and how its inhibition by PPACK can mitigate these effects. nih.govfrontiersin.org

Fibroblasts: Fibroblast-mediated collagen gel contraction serves as an in vitro model for wound healing and tissue remodeling processes. nih.gov Thrombin is known to augment this contraction. Research on human lung fibroblasts (HFL-1) has explored the signaling pathways involved in this process, such as the protein kinase C (PKC) pathway. nih.gov While studies have focused on various inhibitors to dissect these pathways, the use of a potent and specific thrombin inhibitor like PPACK is essential to confirm that the observed effects are directly mediated by thrombin's enzymatic activity. By inhibiting thrombin, PPACK allows researchers to investigate the baseline mechanisms of fibroblast function and to pinpoint the specific contribution of thrombin to processes like tissue repair and fibrosis. nih.gov

Table 1: Effects of this compound on Endothelial Cell Function in Culture

Cell Type Experimental Model Treatment Key Finding Reference
Human Aortic Endothelial Cells (HAECs) Cell Culture Thrombin + PPACK-Nanoparticles PPACK completely prevented thrombin-induced cleavage of PAR-1 receptors. nih.gov
Human Aortic Endothelial Cells (HAECs) Cell Culture Thrombin + PPACK-Nanoparticles PPACK prevented thrombin-induced expression of Tissue Factor (TF). nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Cell Culture Thrombin + Dabigatran (B194492) (another thrombin inhibitor) Thrombin-bound inhibitor can still interact with PAR-1, affecting endothelial permeability. frontiersin.org

Studies on Thrombin's Non-Hemostatic Functions (e.g., HO-1 expression)

This compound is a critical tool for investigating the diverse, non-hemostatic roles of thrombin, which include signaling in inflammation, cell proliferation, and tissue repair. nih.gov By selectively neutralizing thrombin, PPACK enables scientists to confirm that certain cellular responses are directly attributable to thrombin's proteolytic activity.

One area of study involves thrombin's role in inflammatory responses in airway tissues. In human tracheal smooth muscle cells (HTSMCs), thrombin has been shown to induce the expression of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2), key mediators of inflammation. nih.gov Research has demonstrated that pretreating these cells with PPACK significantly reduces the thrombin-induced promoter activity and mRNA levels of COX-2. nih.gov This confirms that thrombin's enzymatic function is upstream in the signaling cascade that leads to inflammation in these cells. The cascade involves the activation of PAR-1, G-proteins, PKCα, and MAPKs, ultimately leading to NF-κB activation. nih.gov

Another significant non-hemostatic area of investigation is the role of thrombin in modulating cellular stress responses, which can involve enzymes like Heme-oxygenase-1 (HO-1). HO-1 is a stress-responsive enzyme with cytoprotective, antioxidant, and immunoregulatory functions. mdpi.com While direct studies linking PPACK to HO-1 expression are emerging, the principle remains that thrombin can act as a signaling molecule in cellular stress. By using PPACK to inhibit thrombin, researchers can dissect the complex interplay between coagulation and oxidative stress pathways. For example, in disease models where both inflammation and oxidative stress are present, PPACK can help determine the extent to which thrombin contributes to the pathological expression of enzymes like HO-1. mdpi.com

This compound in Advanced Research Tools and Methodologies

Development of PPACK-Functionalized Nanoparticles for Research Probes

To enhance the delivery and localization of thrombin inhibition, researchers have developed PPACK-functionalized nanoparticles (PPACK-NPs). nih.gov This advanced methodology leverages nanoparticles as carriers to deliver PPACK specifically to sites of interest, such as atherosclerotic plaques. nih.gov The functionalization process involves conjugating PPACK to the surface of nanoparticles, creating a research probe that can be used for both therapeutic investigation and imaging. nih.govresearchgate.net

These PPACK-NPs have been used in experimental atherosclerosis models to locally inhibit thrombin. This localized action helps to reduce inflammation and procoagulant activity directly within the plaque environment without causing systemic anticoagulation, which could lead to bleeding side effects. nih.gov The nanoparticle platform allows for the quantification of endothelial damage and can be correlated with traditional metrics of procoagulant activity. nih.gov The development of such targeted probes is a significant step forward, enabling a more precise investigation of thrombin's role in localized pathologies.

Integration into Chromogenic Substrate Assays and Kinetic Procedures

This compound's high affinity and irreversible binding to thrombin make it an invaluable component in various biochemical assays. In chromogenic substrate assays, an enzyme (like thrombin) cleaves a synthetic molecule (the chromogenic substrate), releasing a colored compound that can be measured spectrophotometrically. nih.gov

PPACK is used in these assays as a potent and selective control inhibitor. By adding PPACK to a reaction, researchers can completely block thrombin activity, thereby establishing a baseline or confirming that the observed activity is indeed from thrombin and not other proteases. Its irreversible nature ensures that the inhibition is complete and sustained throughout the assay. This is crucial for kinetic studies where the rate of an enzymatic reaction is measured over time. By comparing the reaction kinetics in the presence and absence of PPACK, researchers can precisely calculate the specific activity of thrombin and other serine proteases it may inhibit at higher concentrations. sigmaaldrich.com

Use in Mass Spectrometry and Structural Biology Studies

In the fields of mass spectrometry (MS) and structural biology, understanding the three-dimensional structure of proteins and their interactions is key. nih.govnih.gov this compound serves as a tool to stabilize thrombin in a specific conformational state for analysis.

Cross-linking mass spectrometry (XL-MS) is a technique used to identify protein-protein interactions and gain structural insights by chemically linking nearby amino acids. nih.govnih.gov By binding irreversibly to the active site of thrombin, PPACK can "lock" the enzyme in a defined conformation. This stabilized complex can then be studied using techniques like X-ray crystallography or cryo-electron microscopy to determine its high-resolution structure.

In native mass spectrometry, proteins and their complexes are analyzed in a state that closely resembles their physiological condition. dundee.ac.uk The use of an inhibitor like PPACK can help in studying the binding dynamics of thrombin with its substrates or other binding partners. By forming a stable, covalent complex, the PPACK-thrombin entity can be more easily analyzed by MS to confirm binding stoichiometry and study its interactions within larger protein assemblies. dundee.ac.ukyoutube.com

Application in Ex Vivo and In Vivo (Non-Human) Research Models

This compound is frequently used in both ex vivo and in vivo research models to probe the physiological and pathological roles of thrombin.

Ex Vivo Models: Ex vivo models, which use tissues or organs studied outside the body, provide a bridge between in vitro cell culture and in vivo animal studies. nih.govnih.gov For example, isolated blood vessels can be mounted in an organ bath to study vascular tone. In such a setup, PPACK can be used to investigate the role of thrombin in vasoconstriction or vasodilation. A study on atherosclerotic plaques used ex vivo 19F-magnetic resonance spectroscopy on the aortas of mice to measure the deposition of nanoparticles and assess endothelial permeability. nih.gov Treatment with PPACK-NPs was shown to decrease this permeability, demonstrating a beneficial effect on the endothelial barrier. nih.gov

In Vivo (Non-Human) Models: In non-human in vivo models, PPACK is used to study the systemic or localized effects of thrombin inhibition. A key example is its use in mouse models of atherosclerosis. nih.gov In fat-fed ApoE-null mice, a model that spontaneously develops atherosclerosis, treatment with PPACK-NPs was shown to reduce plaque procoagulant activity, restore disrupted vascular endothelial barriers, and slow the progression of plaques in lesion-prone areas. nih.gov

Furthermore, systemic markers of coagulation were assessed in these models. Treatment with PPACK-NPs significantly reduced serum levels of thrombin-antithrombin (TAT) complexes, which are indicators of procoagulant activity. nih.gov These in vivo studies are critical for validating the findings from cell culture and demonstrating the potential therapeutic relevance of thrombin inhibition in complex diseases.

Table 2: Application of PPACK in Ex Vivo and In Vivo Models

Model Type Organism/Tissue Research Area Key Finding with PPACK Reference
In Vivo ApoE-null Mice Atherosclerosis PPACK-NP treatment reduced aortic plaque extent by 20.69%. nih.gov
In Vivo ApoE-null Mice Coagulation PPACK-NP treatment significantly reduced serum thrombin-antithrombin (TAT) complexes. nih.gov
Ex Vivo Mouse Aorta Atherosclerosis / Endothelial Permeability PPACK-NP treatment decreased the deposition of contrast agent nanoparticles, indicating restored endothelial barrier function. nih.gov
In Vivo ApoE-null Mice Inflammation PPACK-NP treatment significantly decreased the phosphorylation of NF-kB p65 in aortic plaques. nih.gov

Synthesis and Chemical Modifications of Ppack Dihydrochloride for Research

Peptidomimetic Design Principles Related to PPACK Dihydrochloride (B599025)

The design of PPACK Dihydrochloride is a prime example of peptidomimetic principles, where a synthetic molecule is crafted to mimic a natural peptide's interaction with a biological target. PPACK is a synthetic peptide derivative designed to imitate the substrate sequence that thrombin naturally recognizes and cleaves. caymanchem.comnih.gov The core sequence, Phe-Pro-Arg, was identified as a substrate motif, and its design was further refined for inhibitory purposes. nih.govsci-hub.se

The fundamental principle behind PPACK's design is to fit snugly into the active site of thrombin, occupying key binding pockets to achieve high affinity and specificity. nih.govashpublications.org The structure D-Phe-Pro-Arg was chosen to align with the S3, S2, and S1 binding pockets of the enzyme, respectively. ashpublications.org The use of a D-amino acid (D-Phenylalanine) at the P3 position is a strategic modification to enhance resistance to proteolytic degradation, a common issue with natural peptides, thereby increasing the inhibitor's stability. nih.gov This structure-driven approach, based on the known interactions between thrombin and its substrates, is a cornerstone of modern drug and probe design. nih.govdiva-portal.org

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound and its analogs typically employs methods common in peptide chemistry, most notably solid-phase peptide synthesis (SPPS). smolecule.com This technique involves the sequential coupling of protected amino acids to a growing peptide chain anchored to a solid resin support. The process generally follows these key steps:

Amino Acid Coupling: The peptide backbone is constructed by adding one amino acid at a time. For PPACK, this would involve the sequential addition of Arginine, Proline, and finally D-Phenylalanine, all with appropriate protecting groups on their side chains and amino termini. smolecule.com

Deprotection: After each coupling step, the protecting group on the N-terminus of the newly added amino acid is removed to allow for the next coupling reaction. smolecule.com

Cleavage and Final Modification: Once the D-Phe-Pro-Arg sequence is assembled, the peptide is cleaved from the resin. A final crucial step is the introduction of the chloromethyl ketone group at the C-terminus of the arginine residue.

Purification: The final product is purified, often using High-Performance Liquid Chromatography (HPLC), to ensure high purity for research applications. innov-research.com

For the synthesis of analogs, variations on this methodology are used. For instance, creating truncated analogs involves synthesizing shorter peptide sequences. sci.am More complex analogs, which may replace the peptide backbone with scaffolds like o-aminophenol or cyclopropanes, require multi-step solution-phase organic synthesis, sometimes involving techniques like segment coupling or ring-closing metathesis. sci.amdiva-portal.org

Structural Elucidation and Characterization Techniques in Research Context

Determining the precise structure of PPACK and how it interacts with its target is crucial for understanding its function. The primary technique for this is X-ray crystallography . The refined 1.9-Å X-ray crystal structure of the complex formed between human α-thrombin and PPACK has provided invaluable, detailed insights into the active-site geometry and the specific molecular interactions that govern the inhibition. caymanchem.comnih.gov This technique allows researchers to visualize how the inhibitor binds in a substrate-like manner, forming an antiparallel β-sheet with the Ser214-Gly216 segment of thrombin. nih.gov

Other essential characterization techniques include:

High-Performance Liquid Chromatography (HPLC): Used extensively to determine the purity of synthetic PPACK and its derivatives, ensuring that research is conducted with a well-characterized compound. innov-research.comsigmaaldrich.commerckmillipore.com

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, verifying that the correct molecule has been produced.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure of the peptide and its analogs in solution. Studies have used NMR to investigate phenomena such as proton bridging in the PPACK-thrombin complex. caymanchem.com

These techniques collectively ensure the identity, purity, and structural integrity of PPACK, which is vital for its use as a specific and reliable research tool. cellsystems.eunih.gov

Structure-Activity Relationship (SAR) Studies for Thrombin Inhibition

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For PPACK, these studies are focused on understanding how each component contributes to its potent and selective inhibition of thrombin. ashpublications.orgnih.gov

The tripeptide sequence of PPACK is finely tuned for optimal interaction with thrombin's active site pockets (S-sites). ashpublications.org

Peptide SiteResidue in PPACKRole in Thrombin Binding
P1 Arginine (Arg)The basic guanidino group of arginine fits into the deep S1 specificity pocket of thrombin, forming a critical salt bridge with the negatively charged Aspartate-189 residue at the base of the pocket. This is the primary determinant of specificity for thrombin. ashpublications.orgsci.am
P2 Proline (Pro)The rigid, cyclic structure of proline is ideally shaped to fit into the S2 pocket of thrombin, which is a relatively hydrophobic and constrained binding site adjacent to the catalytic center. ashpublications.org
P3 D-Phenylalanine (D-Phe)The aromatic ring of phenylalanine interacts with a hydrophobic aryl-binding site (often referred to as the S3/S4 pocket) on the surface of thrombin. The use of the D-isomer enhances stability against enzymatic cleavage. nih.govashpublications.org

SAR studies on related compounds have shown that even small changes can dramatically affect potency. For example, replacing the P1 arginine can lead to a significant loss of affinity. ashpublications.org Research on other peptide inhibitors has explored varying the P1' position (the residue following the cleavage site in a substrate) with different amino acids to further modulate binding affinity and specificity. nih.gov

The chloromethyl ketone (-CH₂Cl) group is the reactive "warhead" of the PPACK molecule, responsible for its mechanism of irreversible inhibition. smolecule.comontosight.aiapexbt.com Once the D-Phe-Pro-Arg sequence has guided the inhibitor to the thrombin active site, the chloromethyl ketone covalently modifies key catalytic residues. smolecule.com

The mechanism proceeds as follows:

The inhibitor binds to the active site with high affinity. caymanchem.com

The catalytic dyad of thrombin, specifically the nitrogen atom of the His-57 residue, performs a nucleophilic attack on the carbon atom of the chloromethyl group. apexbt.com

This attack is followed by the formation of a stable, covalent bond between the inhibitor and His-57, while the active site Ser-195 is also involved, leading to the formation of a stable tetrahedral complex. apexbt.com

This covalent modification permanently cross-links the inhibitor to the enzyme's active site, rendering the thrombin molecule inactive. apexbt.com This irreversible action is a defining characteristic of PPACK and makes it a powerful tool for completely shutting down thrombin activity in experimental settings. ontosight.ainih.gov

Development of Analogs and Derivatives of this compound for Specific Research Applications

The foundational structure of PPACK has been chemically modified to create a range of derivatives, each tailored for specific research applications. nih.gov These analogs retain the core thrombin-inhibiting function but add new functionalities, primarily for detection and purification.

A prominent example is the modification of the tripeptide with reporting groups. cellsystems.eu These probes are designed to report on molecular changes in an enzyme, not its inactive zymogen form, while simultaneously inhibiting its activity. cellsystems.eu

Analog / DerivativeModificationResearch Application
Biotinylated PPACK The PPACK molecule is conjugated with a biotin (B1667282) molecule, often via a spacer arm. merckmillipore.comcellsystems.eusigmaaldrich.comThis derivative is used to detect, quantify, or isolate active serine proteases. The high affinity of the biotin tag for avidin (B1170675) or streptavidin allows for: 1) Removal of target proteases from a sample using avidin-coated beads. 2) Visualization of the biotinylated enzyme-inhibitor complex in Western blots without needing a specific antibody to the active enzyme. 3) Use in active-site specific immunoassays. cellsystems.eu
Fluorescein-labeled PPACK A fluorescent probe, such as fluorescein, is attached to the PPACK molecule. cellsystems.euEnables the visualization of active serine proteases in applications like fluorescence imaging and Western blotting. cellsystems.eu
Truncated Analogs Analogs where parts of the core structure, such as the P3 residue, are replaced with simpler surrogates. sci.amUsed in SAR studies to determine the minimal structural requirements for inhibition and to develop smaller, potentially more drug-like inhibitors. sci.am

The development of these derivatives has expanded the utility of PPACK beyond simple enzyme inhibition, turning it into a versatile chemical probe for studying the complex roles of thrombin and other serine proteases in biological systems. cellsystems.eu

Comparative Analysis with Other Thrombin Inhibitors in Research

Distinctions from Other Direct Thrombin Inhibitors (DTIs) in Research

PPACK dihydrochloride (B599025) is distinguished from other notable DTIs such as hirudin, argatroban (B194362), and dabigatran (B194492) primarily by its mechanism of inhibition, binding characteristics, and reversibility. While all these compounds target thrombin directly, their molecular interactions and the consequences for enzymatic activity differ significantly.

PPACK is a synthetic peptide derivative that functions as an irreversible inhibitor of thrombin. nih.gov It covalently binds to the active site of thrombin, specifically targeting the serine residue, which leads to a stable and essentially permanent inactivation of the enzyme. nih.gov This irreversible nature is a key differentiator from many other DTIs used in research.

In contrast, hirudin , a naturally occurring peptide originally isolated from the salivary glands of leeches (Hirudo medicinalis), is a bivalent DTI that binds to both the active site and exosite 1 of thrombin. researchgate.netmdpi.com Its recombinant form, desirudin, is known for its extremely high affinity and near-irreversible binding, with a dissociation constant (Ki) in the picomolar range. haematologica.org

Argatroban is a small molecule and a univalent DTI, meaning it binds only to the active site of thrombin. nih.govnih.gov Unlike PPACK, its binding is reversible, allowing for a more dynamic inhibition of thrombin activity. nih.govresearchgate.net It is a synthetic L-arginine derivative. nih.gov

Dabigatran , another small molecule DTI, is also a reversible and competitive inhibitor that binds to the active site of thrombin. ahajournals.orgnih.gov It is often studied in its prodrug form, dabigatran etexilate, which is converted to the active dabigatran in the body. nih.govresearchgate.net

The following table provides a comparative overview of these inhibitors based on key biochemical parameters found in research literature.

FeaturePPACK DihydrochlorideHirudin (Desirudin)ArgatrobanDabigatran
Type Synthetic Peptide Derivative nih.govNatural Peptide (Recombinant) haematologica.orgSynthetic Small Molecule nih.govSynthetic Small Molecule ahajournals.org
Binding Site(s) on Thrombin Active Site nih.govActive Site & Exosite 1 researchgate.netActive Site nih.govActive Site nih.gov
Inhibition Mechanism Irreversible, Covalent nih.govNear-irreversible, Non-covalent, Tight Binding haematologica.orgReversible, Competitive nih.govReversible, Competitive ahajournals.orgnih.gov
Inhibition Constant (Ki) ~0.24 nM nih.gov~0.2 pM haematologica.org~40 nM nih.govahajournals.org~4.5 nM ahajournals.orgresearchgate.net

This table is generated based on data from multiple research sources and is intended for comparative research purposes.

Advantages and Limitations of this compound as a Research Probe

As a research tool, this compound offers distinct advantages and is subject to certain limitations that are important considerations in experimental design.

Advantages:

High Potency and Specificity: With a Ki value in the nanomolar range, PPACK is an extremely potent inhibitor of thrombin. nih.gov Its high specificity for thrombin allows researchers to investigate thrombin-mediated processes with a high degree of confidence that the observed effects are due to the inhibition of this specific enzyme. nih.gov

Irreversible Inhibition: The covalent and irreversible nature of its binding is a significant advantage in experimental settings where complete and sustained abolition of thrombin activity is desired. nih.gov This ensures that thrombin, once inhibited, does not regain function, which is particularly useful for studying the downstream consequences of thrombin signaling without the confounding variable of enzyme reactivation. nih.gov

Well-Characterized Mechanism: The mechanism of PPACK's interaction with thrombin's active site is well-documented, providing a solid foundation for interpreting experimental results. nih.gov

Utility in Blocking Artifacts: In blood sample analysis, particularly during thrombolytic therapy research, PPACK can be used to inhibit thrombin activity and prevent in vitro artifacts that could otherwise interfere with measurements.

Limitations:

Inhibition of Other Proteases: While highly selective for thrombin, at higher concentrations, PPACK has been shown to inhibit other serine proteases such as tissue plasminogen activator (tPA), Factor VIIa, and Factor XIa. nih.govresearchgate.net This potential for off-target effects requires careful dose-response studies to ensure that the observed results are specific to thrombin inhibition.

Lack of Reversibility: The same feature that makes PPACK advantageous in some contexts can be a limitation in others. In experiments where a transient inhibition of thrombin is required to study recovery or dynamic processes, the irreversible nature of PPACK makes it unsuitable.

In Vitro Focus: PPACK is primarily used as a research tool for in vitro and ex vivo studies. nih.govahajournals.org Its properties, including its stability and pharmacokinetics, are not optimized for in vivo therapeutic applications in the same way as drugs like argatroban or dabigatran. nih.gov

Synergistic or Antagonistic Effects with Other Experimental Compounds

In the complex milieu of coagulation research, the interaction of PPACK with other experimental compounds is a critical area of investigation. Research has shown that PPACK can exhibit synergistic effects when used in combination with other classes of antithrombotic agents, particularly those targeting platelet activation.

A notable example is the observed synergy between thrombin inhibitors, including PPACK, and P2Y12 receptor antagonists. nih.govahajournals.org The P2Y12 receptor is a key mediator of ADP-induced platelet aggregation. Studies have demonstrated that the antithrombotic activity of a P2Y12 antagonist is significantly enhanced when blood is anticoagulated with PPACK compared to heparin. ahajournals.orgahajournals.org This suggests a synergistic relationship where the simultaneous inhibition of thrombin by PPACK and a critical platelet activation pathway by a P2Y12 antagonist leads to a more profound antithrombotic effect than either agent alone. nih.gov

This synergistic interaction is crucial for interpreting in vitro thrombosis data. The choice of anticoagulant can significantly influence the apparent efficacy of an antiplatelet agent. ahajournals.org For instance, the antithrombotic potential of P2Y12 antagonists might be more accurately assessed in vitro when PPACK is used as the anticoagulant, as it reveals the synergistic interplay between thrombin inhibition and platelet receptor blockade. nih.govahajournals.org

Conversely, there is less evidence in the reviewed literature of direct antagonistic effects between PPACK and other experimental compounds in a way that would diminish their combined efficacy. The primary interactions studied tend to be synergistic, highlighting the interconnectedness of the coagulation cascade and platelet activation pathways. The use of PPACK in combination with other inhibitors often serves to dissect these complex pathways, for example, by creating an experimental environment where thrombin is completely neutralized, allowing for the specific investigation of other prothrombotic mechanisms.

Methodological Considerations and Challenges in Using Ppack Dihydrochloride for Research

Factors Influencing Efficacy in Ex Vivo and In Vivo (Non-Human) Models

The transition from in vitro to ex vivo and in vivo systems introduces additional variables that can influence the efficacy of PPACK dihydrochloride (B599025).

In ex vivo studies, particularly those involving whole blood or plasma, the choice of anticoagulant is a critical factor. PPACK itself is a potent anticoagulant and can be used as an alternative to more common anticoagulants like lithium heparin or citrate (B86180). medchemexpress.comnih.gov Research has shown that heparin can interfere with certain measurements, such as ionized calcium, whereas PPACK does not produce this bias. nih.gov Furthermore, studies comparing ex vivo platelet aggregation have demonstrated that the measured inhibitory activity of other antithrombotic agents can differ significantly depending on whether the blood was collected with citrate or heparin, highlighting the profound impact the anticoagulant can have on experimental outcomes. ahajournals.org Therefore, when designing ex vivo experiments, the potential interactions between the primary anticoagulant and the function being assayed must be carefully evaluated, and PPACK may serve as a non-interfering alternative. medchemexpress.comnih.gov

Potential for Off-Target Effects on Other Proteases in Complex Biological Systems

While PPACK is known as a highly selective and potent inhibitor of thrombin, it is not entirely specific and can exert off-target effects on other serine proteases, a critical consideration in complex biological systems where multiple proteases are active. sigmaaldrich.comscbt.comsmolecule.com

The primary structure of PPACK, D-Phe-Pro-Arg, mimics the substrate recognition sequence of thrombin, but this sequence can also be recognized by other proteases. sci-hub.se It has been documented that PPACK can inhibit tissue plasminogen activator (tPA), Factor VIIa, and Factor XIa. sigmaaldrich.comsmolecule.com This cross-reactivity is important in studies of coagulation and fibrinolysis where these factors play significant roles. For example, the inhibition of tPA could interfere with studies on clot dissolution. smolecule.com Similarly, its interaction with Factor XIa has been confirmed in experiments using PPACK to elute phage bound to the enzyme's active site. epfl.ch

In some experimental contexts, this cross-reactivity can be exploited. For instance, researchers have used PPACK to inhibit thrombin activity completely to isolate and study the effects of other proteases, such as trypsin, in cellular assays. nih.gov However, this approach requires careful validation to ensure that the concentrations of PPACK used are not also inhibiting other proteases of interest. The potential for PPACK to interact with other proteases containing Arg-X cleavage sites was also highlighted in a study involving the Mpro protease from SARS-CoV-2. biorxiv.org The development of new protease inhibitors often involves screening for selectivity against a panel of related enzymes, including thrombin, which underscores the general challenge of achieving absolute specificity. acs.org

A summary of known off-target proteases for PPACK is provided below.

Off-Target ProteaseBiological System/PathwayImplication for Research
Tissue Plasminogen Activator (tPA) FibrinolysisMay confound studies of clot lysis or plasminogen activation. sigmaaldrich.comsmolecule.com
Factor VIIa Coagulation CascadeCould affect the initiation of the extrinsic pathway of coagulation. sigmaaldrich.comsmolecule.com
Factor XIa Coagulation CascadeMay impact the intrinsic pathway of coagulation. sigmaaldrich.comepfl.ch
Activated Protein C (APC) Anticoagulation/InflammationCan inhibit the proteolytic activity of APC, which has both anticoagulant and cytoprotective functions.
Trypsin Digestion/Cell SignalingCan inhibit trypsin at certain concentrations, relevant for cell culture studies using trypsin for cell detachment. nih.gov

Future Directions and Emerging Research Avenues for Ppack Dihydrochloride

Exploration of Novel Thrombin-Mediated Pathways Using PPACK Dihydrochloride (B599025) as a Probe

The potent and selective nature of PPACK Dihydrochloride makes it an invaluable tool for dissecting the multifaceted roles of thrombin in cellular processes beyond hemostasis. ontosight.aiscbt.com Thrombin, a serine protease, is now recognized for its signaling functions mediated through Protease-Activated Receptors (PARs). biorxiv.org By specifically blocking thrombin activity, researchers can elucidate its contribution to various pathophysiological conditions.

Recent studies have utilized this compound to investigate thrombin's involvement in:

Cancer Progression: Thrombin is implicated in tumor growth, angiogenesis, and metastasis. By using this compound to inhibit thrombin, researchers can study the downstream effects on cancer cell migration and signaling pathways. For instance, studies on prostate cancer cells have used this compound to differentiate the roles of thrombin and other proteases in activating PARs. biorxiv.org

Inflammation: Thrombin can act as a pro-inflammatory mediator. This compound allows for the investigation of thrombin's role in inflammatory diseases by isolating its effects from other proteases involved in the inflammatory cascade. ontosight.ai

Tissue Remodeling: Thrombin's influence extends to tissue repair and remodeling. Research has shown that thrombin can regulate the expression of matrix metalloproteinases (MMPs), enzymes crucial for extracellular matrix turnover. ahajournals.org Using catalytically inactive PPACK-thrombin, prepared by irreversibly binding PPACK to thrombin's active site, researchers have demonstrated that thrombin's enzymatic activity is essential for inducing MMP-1 and MMP-3 in human endothelial cells. ahajournals.org This highlights the utility of this compound in creating specific molecular probes to study enzyme function.

The ability to create such specific probes allows for a clearer understanding of thrombin's diverse biological functions, paving the way for the identification of new therapeutic targets.

Integration into High-Throughput Screening Methodologies for New Protease Inhibitors

The development of new therapeutic agents often relies on high-throughput screening (HTS) of large compound libraries to identify potential drug candidates. nih.gov In the search for novel protease inhibitors, this compound serves as a critical benchmark and control.

Key applications in HTS include:

Positive Control: In assays designed to identify new thrombin inhibitors, this compound can be used as a positive control due to its well-characterized, potent, and irreversible inhibition of thrombin. apexbt.comsigmaaldrich.com This helps to validate the assay's sensitivity and reliability.

Counter-Screening: To ensure that newly identified "hits" are specific to the target protease and not general inhibitors, they can be tested against a panel of other proteases. Conversely, a highly specific inhibitor like this compound can be used in counter-screens to eliminate compounds that non-specifically inhibit serine proteases.

Assay Development: The development of novel HTS assays, such as those based on fluorescence resonance energy transfer (FRET), benefits from well-characterized inhibitors like this compound for optimization and validation. biorxiv.org These assays are crucial for the rapid and cost-effective screening of thousands of potential drug candidates. biorxiv.orgnih.gov

The integration of this compound into HTS workflows enhances the efficiency and accuracy of identifying the next generation of protease inhibitors for various diseases.

Advancements in Peptidomimetic Chemistry Inspired by this compound Structure

The structure of this compound, a synthetic peptide derivative, has served as a foundational model for the design of new peptidomimetics. caymanchem.com Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as stability and oral bioavailability.

The design principles gleaned from this compound's interaction with thrombin's active site have inspired the development of inhibitors for other proteases. This involves:

Scaffold Hopping: Using the core structure of PPACK as a starting point, medicinal chemists can modify the scaffold to target other related enzymes. For example, replacing the arginine residue with other basic amino acids or non-natural amino acids can alter the specificity of the inhibitor.

Warhead Modification: The chloromethyl ketone "warhead" of this compound, which forms a covalent bond with the active site serine of thrombin, is a key feature of its irreversible inhibition. apexbt.com This concept of an electrophilic trap has been incorporated into the design of other protease inhibitors, with modifications to the reactive group to fine-tune reactivity and selectivity. acs.org

Computational Modeling: The known co-crystal structure of PPACK bound to thrombin provides a detailed map of the binding interactions. This information is invaluable for computational chemists using structure-based drug design to create novel peptidomimetics with enhanced affinity and selectivity for a desired target protease. acs.org

The legacy of this compound in medicinal chemistry extends beyond its direct therapeutic potential, influencing the rational design of a new generation of enzyme inhibitors. researchgate.net

Development of Advanced Research Tools Based on this compound Moiety

The core structure of this compound is being adapted to create sophisticated research tools for studying proteases. These tools enable more detailed investigations into enzyme function, localization, and interactions.

Examples of such advanced tools include:

Affinity Probes: By attaching a reporter molecule, such as biotin (B1667282), to the this compound structure, researchers can create affinity probes. merckmillipore.com These biotinylated probes can be used in Western blotting and other affinity-based techniques to specifically detect and isolate thrombin and other related proteases like Factor VIIa and Factor XIa. sigmaaldrich.commerckmillipore.com

Fluorescent Probes: Conjugating a fluorescent dye to this compound allows for the visualization of thrombin activity and localization within cells and tissues using techniques like fluorescence microscopy.

Nanoparticle Conjugates: Researchers have conjugated PPACK to nanoparticles to create novel therapeutic and imaging agents. nih.gov These PPACK-nanoparticles have shown potential in inhibiting thrombus formation in vivo and could be used for magnetic resonance imaging of acute thrombosis. nih.gov This approach demonstrates how the PPACK moiety can be incorporated into larger constructs to enhance its utility.

These advanced research tools, built upon the specific targeting capabilities of the this compound moiety, are providing researchers with new ways to investigate the complex roles of proteases in health and disease.

常见问题

Q. What is the biochemical mechanism by which PPACK Dihydrochloride inhibits thrombin, and how should this inform its use in coagulation assays?

this compound irreversibly inhibits thrombin by covalently binding to the active-site serine residue (Ser195), forming a stable tetrahedral complex that blocks substrate access . This mechanism necessitates pre-incubation of PPACK with thrombin prior to adding substrates to ensure complete inhibition. Researchers should verify inhibition efficiency via fluorogenic thrombin activity assays, using concentrations ≥50 µM in blood samples to prevent clotting artifacts .

Q. What are the optimal storage and solubility conditions for this compound to ensure experimental reproducibility?

PPACK is soluble in DMSO (≥49.5 mg/mL), ethanol (≥32.5 mg/mL), and water (≥37.9 mg/mL). Stock solutions should be prepared in 10 mM HCl or 5% acetic acid, aliquoted, and stored at -20°C to avoid degradation. Repeated freeze-thaw cycles must be minimized to preserve activity . Working solutions in blood anticoagulation studies typically use 50–100 µM final concentrations .

Q. How does this compound compare to other serine protease inhibitors (e.g., AEBSF.HCl) in thrombin-specific studies?

Unlike broad-spectrum inhibitors like AEBSF.HCl, PPACK is highly selective for thrombin (Ki = 0.24 nM). Researchers should prioritize PPACK in thrombin-focused assays to avoid off-target effects on other proteases (e.g., plasmin, trypsin). Specificity validation via kinetic assays (e.g., chromogenic substrates for non-target proteases) is recommended .

Advanced Research Questions

Q. How do anticoagulant choices (PPACK vs. sodium citrate) impact pharmacological assays involving divalent cation-dependent pathways?

Sodium citrate chelates Ca²⁺, altering drug potency in assays (e.g., reduced selatogrel activity), whereas PPACK preserves ion concentrations. For direct comparisons, prepare platelet-rich plasma (PRP) in parallel using both anticoagulants. Include calcium-replenishment steps in citrate-treated samples to mitigate confounding effects .

Q. What strategies resolve discrepancies in reported physicochemical properties of this compound (e.g., conflicting CAS numbers or purity claims)?

Cross-reference supplier Certificates of Analysis (CoA) with primary literature. For example, CAS numbers 142036-63-3 (APExBIO) and 71142-71-7 (BioVision) may reflect batch-specific variations. Validate identity via LC-MS and purity via HPLC (>95% by UV absorbance at 214 nm). Solubility discrepancies require empirical testing under controlled pH and temperature .

Q. How can researchers optimize PPACK concentrations to minimize off-target effects in complex biological systems (e.g., whole-blood models)?

Titrate PPACK from 10–100 µM while monitoring thrombin activity via fluorogenic substrates (e.g., Boc-Asp-Pro-Arg-AMC). Use excess PPACK (≥2× Ki) to ensure complete inhibition but avoid nonspecific interactions with other serine hydrolases. Include negative controls (e.g., thrombin-free samples) to confirm specificity .

Q. What experimental designs address challenges in validating thrombin inhibition specificity when using PPACK in heterogenous samples (e.g., plasma with multiple proteases)?

Combine PPACK with selective substrate exclusion assays. For example, incubate plasma with PPACK, then add thrombin-specific (Tosyl-Gly-Pro-Arg-pNA) and non-target (e.g., plasmin-specific) substrates. Residual activity in non-target substrates confirms PPACK specificity. Mass spectrometry can further identify covalent adducts .

Q. How do variations in PPACK purity (>95% vs. lower grades) affect reproducibility in long-term anticoagulation studies?

Lower purity batches may contain degradation byproducts (e.g., free chloromethyl ketone) that interfere with assays. Use suppliers providing validated CoAs (e.g., Abcam, APExBIO) and periodically re-test stock solutions via HPLC. For critical studies, repurify PPACK via reverse-phase chromatography .

Q. In real-time thrombosis biosensors, how is this compound integrated to prevent clotting without interfering with sensor surfaces?

Add PPACK (50 µM final concentration) directly to blood samples post-collection. Validate inhibition kinetics using thrombin generation assays (e.g., calibrated automated thrombography). Ensure PPACK does not adsorb onto sensor surfaces by comparing impedance signals in PPACK-treated vs. heparinized controls .

Q. What methodologies reconcile conflicting literature on PPACK’s efficacy in non-human thrombin models (e.g., murine vs. human)?

Conduct cross-species kinetic assays to determine PPACK’s Ki for non-human thrombin isoforms. For example, murine thrombin may exhibit lower affinity, requiring higher PPACK concentrations. Use homology modeling to identify structural variations in the active site that affect binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PPACK Dihydrochloride
Reactant of Route 2
Reactant of Route 2
PPACK Dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。